5-Chloro-2-methoxyphenylzinc iodide
Description
Structure
2D Structure
3D Structure of Parent
Properties
IUPAC Name |
1-chloro-4-methoxybenzene-5-ide;iodozinc(1+) | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6ClO.HI.Zn/c1-9-7-4-2-6(8)3-5-7;;/h2-4H,1H3;1H;/q-1;;+2/p-1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LRRHOPQCZDDUAI-UHFFFAOYSA-M | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=[C-]C=C(C=C1)Cl.[Zn+]I | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6ClIOZn | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 5 Chloro 2 Methoxyphenylzinc Iodide
Direct Metalation Approaches
Direct metalation involves the insertion of zinc metal into the carbon-halogen bond of an aryl halide. This method is often the most direct and atom-economical route to the desired organozinc compound. nih.gov The precursor of choice for this transformation is 5-Chloro-2-methoxyiodobenzene, as the carbon-iodine bond is significantly more susceptible to oxidative addition than the carbon-chlorine bond.
The core of this synthetic strategy is the oxidative addition reaction where the zinc metal (in its zero oxidation state) inserts into the carbon-iodine bond of 5-Chloro-2-methoxyiodobenzene. This process is highly dependent on the reactivity of the zinc metal itself. ijmpronline.com
Commercially available zinc dust or powder often exhibits low reactivity due to surface passivation by a layer of zinc oxide and the presence of metallic impurities. nih.govgoogle.com To overcome this sluggishness, various activation methods are employed. One of the most effective is the use of "Rieke Zinc," a highly reactive form of zinc metal. riekemetals.com
Rieke Zinc is prepared by the chemical reduction of a zinc salt, such as zinc chloride (ZnCl₂), using a potent reducing agent like lithium naphthalenide or potassium metal. nih.govwikipedia.org This process generates fine, highly porous zinc particles with a clean, unoxidized surface, rendering them exceptionally reactive. This enhanced reactivity allows for the direct oxidative addition to less reactive organic halides, including aryl iodides and bromides, under milder conditions than are possible with standard zinc powder. sigmaaldrich.comnih.gov The use of Rieke Zinc is particularly advantageous for preparing organozinc reagents that contain sensitive functional groups, as it avoids the harsh conditions or the need for more reactive organolithium or Grignard intermediates. sigmaaldrich.com
Table 1: Comparison of Zinc Activation Methods
| Activation Method | Description | Advantages |
| Standard Zinc Dust | Commercially available zinc powder. | Low cost and readily available. |
| Acid Washing | Pre-treatment with dilute acid (e.g., HCl) to remove the oxide layer. | Simple and inexpensive activation. |
| Rieke Zinc | Highly reactive zinc prepared by reducing a zinc salt (e.g., ZnCl₂) with an alkali metal (e.g., Li, K). nih.govwikipedia.org | High reactivity, allows insertion into less reactive halides, tolerates functional groups. sigmaaldrich.comriekemetals.com |
| Chemical Activators | Addition of agents like 1,2-dibromoethane (B42909) or trimethylsilyl (B98337) chloride (TMSCl). nih.gov | Can be performed in situ to activate the zinc surface. |
The choice of solvent is critical for the successful synthesis of organozinc reagents via direct metalation. Ethereal solvents are commonly preferred for their ability to solvate the organozinc species as it forms. Tetrahydrofuran (B95107) (THF) is a widely used solvent for these reactions. ijmpronline.comgoogle.com
However, the efficiency of the oxidative addition can be significantly influenced by the solvent's polarity and coordinating ability. For aryl iodides, the reaction may proceed in THF, but for less reactive aryl bromides or chlorides, more polar aprotic solvents or co-solvents such as dimethylformamide (DMF), dimethyl sulfoxide (B87167) (DMSO), or 1,2-dimethoxyethane (B42094) (DME) may be necessary to facilitate the reaction. nih.govgoogle.com The use of DME, in particular, has been shown to enhance the reactivity of organozinc halides in subsequent reactions, such as conjugate additions. rsc.org
The addition of salts like LiCl not only activates the zinc but also increases the polarity of the medium and helps to break up organozinc aggregates, leading to more reactive "ate" complexes (zincates). rsc.org This synergy between solvent and activating salts is a key consideration in optimizing the formation of 5-Chloro-2-methoxyphenylzinc iodide.
Table 2: Influence of Solvent on Organozinc Formation
| Solvent | Type | Key Characteristics and Effects |
| Tetrahydrofuran (THF) | Ethereal | Standard, good solvating properties for many organozinc reagents. ijmpronline.com Often requires zinc activation for less reactive halides. google.com |
| 1,2-Dimethoxyethane (DME) | Ethereal (Glyme) | Higher boiling point and better chelating ability than THF. Can enhance reactivity and yield. rsc.org |
| Dimethylformamide (DMF) | Polar Aprotic | High polarity can facilitate insertion into less reactive halides, but can be difficult to remove and may interfere with subsequent steps. organic-chemistry.org |
| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | Strongly polar solvent that can promote the reaction but has similar drawbacks to DMF regarding removal and compatibility. nih.govgoogle.com |
While direct oxidative addition is the primary route, metal-halogen exchange represents another pathway. This can be viewed as a functional group exchange process.
An iodine-zinc exchange typically involves the reaction of an organohalide with a pre-formed, simple organozinc reagent like diethylzinc (B1219324) or diisopropylzinc. However, for aryl systems, a more common strategy that falls under the broader category of functional group exchange involves the initial formation of a more reactive organometallic species, such as an organolithium or Grignard reagent, followed by reaction with a zinc salt. This is more accurately described as a transmetalation, which is detailed in the following section. The direct exchange between an aryl iodide and another organozinc compound is less common for this type of synthesis but remains a theoretical possibility within the scope of functional group exchange reactions. wikipedia.org
Metal-Halogen Exchange Reactions
Transmetalation Routes
Transmetalation is a widely employed and highly reliable method for preparing functionalized organozinc reagents, including this compound. This approach circumvents the potential difficulties and inconsistencies of direct zinc insertion. ijmpronline.com The process involves a two-step sequence:
Formation of an Organolithium or Organomagnesium Reagent: The starting material, 5-Chloro-2-methoxyiodobenzene (or the corresponding bromide), is first reacted with a strong organometallic base, typically an alkyllithium reagent (like n-butyllithium) or magnesium metal (to form a Grignard reagent). This step generates a highly reactive intermediate, 5-chloro-2-methoxyphenyllithium or (5-chloro-2-methoxyphenyl)magnesium halide.
Reaction with a Zinc Halide: The freshly prepared organolithium or Grignard reagent is then treated with a zinc halide salt, most commonly anhydrous zinc chloride (ZnCl₂) or zinc iodide (ZnI₂). sigmaaldrich.com The thermodynamic driving force of the reaction favors the formation of the more covalent and less reactive carbon-zinc bond, resulting in the desired 5-Chloro-2-methoxyphenylzinc halide.
This method is particularly valuable because the initial halogen-metal exchange (with lithium) or Grignard formation is often very fast and efficient, even at low temperatures. The subsequent transmetalation with the zinc salt is also typically rapid. This approach was historically necessary before the development of highly active Rieke Zinc, as it was not feasible to react many aryl bromides or chlorides directly with zinc metal. sigmaaldrich.com The resulting organozinc reagent is generally more stable and selective in subsequent cross-coupling reactions than its precursor organolithium or Grignard reagent. core.ac.uk
From Organomagnesium Precursors
The synthesis of this compound from an organomagnesium precursor, specifically a Grignard reagent, is a common and effective method. This process involves two key steps: the formation of the Grignard reagent followed by its transmetalation with a zinc halide.
The initial step is the preparation of 5-Chloro-2-methoxyphenylmagnesium bromide. This is typically achieved by reacting 2-bromo-4-chloroanisole (B57475) with magnesium turnings in an anhydrous ethereal solvent, such as tetrahydrofuran (THF). The reaction is initiated, often with the aid of a small crystal of iodine or by gentle heating, to form the Grignard reagent.
Once the Grignard reagent is formed, it is then reacted with a zinc halide, most commonly zinc iodide (ZnI₂), in the same solvent. This transmetalation reaction is generally rapid and results in the formation of the desired this compound and a magnesium halide salt. The presence of lithium chloride (LiCl) can be beneficial in these reactions, as it helps to solubilize the organozinc species and can enhance its reactivity in subsequent coupling reactions. organic-chemistry.org
Table 1: Synthesis of this compound from Organomagnesium Precursor
| Step | Reactants | Reagents/Solvents | Product |
| 1. Grignard Formation | 2-Bromo-4-chloroanisole, Magnesium | THF (anhydrous) | 5-Chloro-2-methoxyphenylmagnesium bromide |
| 2. Transmetalation | 5-Chloro-2-methoxyphenylmagnesium bromide | Zinc Iodide (ZnI₂) | This compound |
This table outlines the general two-step procedure for the synthesis of the target compound from an organomagnesium precursor.
From Organolithium Precursors
An alternative route to this compound involves the use of an organolithium precursor. This method can be advantageous when the corresponding aryl halide is less reactive towards magnesium or when specific regioselectivity is required.
The synthesis begins with the formation of 5-Chloro-2-methoxyphenyllithium. This is typically achieved through a halogen-metal exchange reaction, where an aryl halide (e.g., 1-chloro-4-iodo-2-methoxybenzene) is treated with an alkyllithium reagent, such as n-butyllithium or tert-butyllithium, at low temperatures (e.g., -78 °C) in an anhydrous solvent like THF.
Following the formation of the organolithium species, it is then quenched with a solution of zinc iodide in THF. The transmetalation occurs readily to yield this compound. Similar to the Grignard route, the resulting organozinc reagent is typically used in situ for subsequent reactions.
Table 2: Synthesis of this compound from Organolithium Precursor
| Step | Reactants | Reagents/Solvents | Product |
| 1. Lithiation | 1-Chloro-4-iodo-2-methoxybenzene | n-Butyllithium, THF (anhydrous) | 5-Chloro-2-methoxyphenyllithium |
| 2. Transmetalation | 5-Chloro-2-methoxyphenyllithium | Zinc Iodide (ZnI₂) | This compound |
This table illustrates the general two-step procedure for the synthesis of the target compound from an organolithium precursor.
Functional Group Interconversion Strategies for Related Organozinc Compounds
Functional group interconversion (FGI) is a powerful strategy in organic synthesis that allows for the transformation of one functional group into another. youtube.com In the context of organozinc chemistry, FGI can be employed to prepare a variety of functionalized organozinc reagents that may not be directly accessible through standard methods.
One of the key advantages of organozinc reagents is their remarkable tolerance to a wide array of functional groups, such as esters, nitriles, and even ketones, which are often incompatible with more reactive organometallic compounds like Grignard or organolithium reagents. beilstein-journals.org This compatibility allows for the synthesis of complex molecules where the zinc-bearing aromatic ring contains sensitive functionalities.
Control of Reagent Purity and Stability for Optimal Reactivity
The purity and stability of this compound are paramount for its successful application in subsequent chemical transformations. Organozinc reagents are sensitive to moisture and air, and their decomposition can lead to reduced yields and the formation of unwanted byproducts in coupling reactions.
Several factors must be carefully controlled to ensure the integrity of the reagent:
Anhydrous Conditions: All glassware must be rigorously dried, and anhydrous solvents must be used throughout the synthesis and handling of the organozinc reagent. The presence of water will lead to rapid protonolysis of the carbon-zinc bond.
Inert Atmosphere: The synthesis and any subsequent reactions should be conducted under an inert atmosphere, such as dry nitrogen or argon, to prevent oxidation.
Purity of Starting Materials: The purity of the starting aryl halide and the magnesium or lithium reagents is crucial. Impurities can interfere with the formation of the organometallic precursor and introduce contaminants into the final reagent solution.
Use of Stabilizing Agents: The addition of lithium chloride (LiCl) has been shown to significantly improve the stability and reactivity of organozinc reagents. organic-chemistry.org LiCl can break up polymeric aggregates of the organozinc species, leading to more soluble and reactive "ate" complexes.
Solutions of this compound are typically prepared and used in situ. If storage is necessary, it should be done under an inert atmosphere at low temperatures (e.g., 2-8 °C). The concentration of the organozinc solution is often determined by titration of an aliquot before use in a subsequent reaction to ensure accurate stoichiometry.
Reactivity and Mechanistic Studies of 5 Chloro 2 Methoxyphenylzinc Iodide
Fundamental Reactivity Patterns
Nucleophilic Characteristics in Carbon-Carbon Bond Formation
5-Chloro-2-methoxyphenylzinc iodide, as an organozinc reagent, primarily functions as a nucleophile in various organic transformations, most notably in the formation of new carbon-carbon bonds. The carbon atom bound to the zinc metal possesses a partial negative charge, rendering it nucleophilic. This characteristic allows it to attack electrophilic carbon centers, such as those in aldehydes, ketones, esters, and alkyl halides.
Organozinc reagents like this compound are key players in cross-coupling reactions, such as the Negishi coupling, where they react with organic halides in the presence of a palladium or nickel catalyst. sigmaaldrich.com This reaction is a powerful tool for constructing complex molecular architectures. The methoxy (B1213986) and chloro substituents on the aromatic ring can influence the reactivity of the organozinc compound through electronic and steric effects.
The choice of the preparative route for organozinc reagents of the type RZnX (where R is an alkyl or aryl group and X is a halide) significantly impacts their reactivity and stability. sigmaaldrich.com For instance, the use of highly reactive "Rieke Zinc" allows for the direct reaction with aryl chlorides or bromides, tolerating a variety of functional groups like nitriles, esters, and ketones. sigmaaldrich.com
Comparative Reactivity with Other Organometallic Reagents (e.g., Grignard, Organolithium)
The reactivity of this compound can be understood by comparing it with other common organometallic reagents, namely Grignard reagents (RMgX) and organolithium reagents (RLi).
| Reagent Type | General Reactivity | Functional Group Tolerance | Basicity |
| Organozinc (e.g., this compound) | Moderately reactive, generally requires a catalyst for cross-coupling. | High: Tolerates esters, ketones, nitriles, etc. sigmaaldrich.com | Less basic than Grignard and organolithium reagents. |
| Grignard (RMgX) | Highly reactive, readily adds to carbonyls. tutorchase.com | Lower: Reacts with a wide range of functional groups, limiting its use with sensitive substrates. | Strongly basic. |
| Organolithium (RLi) | More reactive and more basic than Grignard reagents. chemistrysteps.com | Lowest: Reacts with an even broader range of functional groups than Grignard reagents. | Very strongly basic. |
Key Differences in Reactivity:
Reactivity towards Carbonyls: Grignard and organolithium reagents are highly reactive and will readily add to the carbonyl carbon of aldehydes and ketones in a 1,2-addition fashion to form alcohols. chemistrysteps.com In contrast, organozinc reagents are generally less reactive towards carbonyls and often require catalysis.
Functional Group Compatibility: A significant advantage of organozinc reagents is their higher functional group tolerance compared to their Grignard and organolithium counterparts. sigmaaldrich.com The less polar carbon-zinc bond makes them less basic and therefore less likely to react with acidic protons or other electrophilic functional groups present in the substrate. This chemoselectivity is a major reason for their widespread use in complex molecule synthesis.
Preparation: The method of preparation can influence the reactivity of the organometallic reagent. For instance, organozinc halides prepared from Grignard reagents have been observed to be more active in some cases than those prepared from organolithium species. researchgate.net This has been attributed to differences in the solution structure and the rate-limiting step of transmetalation. researchgate.net
Reaction Mechanisms
While specific mechanistic studies on this compound are not extensively detailed in the provided search results, the general mechanistic principles of organozinc reagents can be applied.
Electron Transfer Pathways
In some reactions involving organometallic reagents, a single electron transfer (SET) mechanism can be operative. Detailed mechanistic studies on certain cobalt-catalyzed reactions have suggested that the reaction can proceed through a direct halogen atom abstraction via single electron transfer from a low-valent cobalt species. researchgate.net While not directly involving the organozinc reagent as the primary electron donor in this specific catalytic cycle, it highlights that electron transfer pathways can be relevant in the broader context of reactions where these reagents are employed.
Inner-Sphere vs. Outer-Sphere Mechanisms
The concepts of inner-sphere and outer-sphere electron transfer are more commonly discussed in the context of inorganic chemistry but can be applied to the mechanisms of organometallic reactions.
An inner-sphere mechanism would involve the direct coordination of the organozinc reagent to the metal center of a catalyst (e.g., palladium in a Negishi coupling). The subsequent steps of the reaction, such as transmetalation and reductive elimination, would occur within the coordination sphere of the catalyst.
An outer-sphere mechanism would involve electron transfer between the organozinc reagent and the catalyst without direct coordination.
The actual mechanism is often complex and can be influenced by the specific reactants, catalysts, and reaction conditions.
Role of Ligands and Additives in Reaction Pathways
Ligands and additives play a crucial role in modulating the reactivity and selectivity of reactions involving organozinc reagents.
Ligands: In catalyzed reactions like the Negishi coupling, ligands coordinated to the metal center (e.g., phosphine (B1218219) ligands on a palladium catalyst) are critical. They influence the electronic and steric environment of the catalyst, thereby affecting the rates of key steps like oxidative addition, transmetalation, and reductive elimination.
Additives: Salt additives, such as lithium chloride, can have a profound effect on the course of organozinc reactions. researchgate.net These effects can include:
Solubilizing intermediates: Salts can help to dissolve key reaction intermediates, thereby increasing reaction rates.
Formation of higher-order zincates: The addition of salts can lead to the formation of more reactive "ate" complexes (organozincates). researchgate.net
Breaking up aggregates: Organozinc reagents can exist as aggregates in solution. Additives can help to break up these aggregates, leading to more reactive monomeric species.
The specific structure of the organozinc reagent in solution, which is influenced by the solvent and any additives present, is a key determinant of its reactivity. researchgate.net
Computational and Spectroscopic Probes of Reaction Intermediates and Transition States
The elucidation of reaction mechanisms for organometallic reagents like this compound heavily relies on a combination of computational modeling and spectroscopic techniques. These tools provide invaluable insights into the transient species and energy profiles that govern the course of a chemical reaction. While specific studies focusing exclusively on this compound are not extensively documented in publicly available literature, the behavior of closely related arylzinc halides in similar reactions, such as Negishi cross-couplings, has been investigated, offering a strong basis for understanding its mechanistic pathways.
Computational Studies:
Density Functional Theory (DFT) is a powerful computational method used to model the electronic structure and geometry of molecules, including reaction intermediates and transition states. mdpi.commdpi.com For reactions involving arylzinc reagents, DFT calculations can help to:
Elucidate Reaction Mechanisms: By mapping the potential energy surface of a reaction, DFT can identify the most likely sequence of elementary steps, such as oxidative addition, transmetalation, and reductive elimination. acs.org
Predict Reaction Energetics: The activation energies for different steps in a catalytic cycle can be calculated, helping to identify the rate-determining step. mdpi.com
Understand Ligand and Substituent Effects: DFT can model how different ligands on a catalyst or substituents on the aryl ring of the organozinc reagent influence reactivity and selectivity. acs.org
In the context of a Negishi coupling involving this compound, DFT studies on analogous systems suggest that the transmetalation step, where the aryl group is transferred from zinc to the palladium catalyst, is a critical part of the catalytic cycle. acs.org The nature of the solvent and any salt additives can significantly influence the energetics of this step. nih.gov
Spectroscopic Probes:
Spectroscopic methods allow for the direct or indirect observation of species present in a reaction mixture.
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are fundamental tools for characterizing the structure of stable organozinc reagents in solution. More advanced NMR techniques, such as diffusion-ordered spectroscopy (DOSY), can provide information about the aggregation state of organozinc species in different solvents. rsc.org In mechanistic studies of Negishi reactions, NMR can be used to monitor the consumption of starting materials and the formation of products, providing kinetic data. uni-muenchen.de It can also help in the identification of intermediates, although their low concentration and short lifetimes can make direct observation challenging. uni-muenchen.de
Mass Spectrometry (MS): Electrospray ionization mass spectrometry (ESI-MS) is a particularly useful technique for identifying charged intermediates in a reaction mixture. In studies of Negishi cross-coupling reactions, ESI-MS has been instrumental in detecting and characterizing key intermediates, including higher-order zincate species that are thought to be involved in the transmetalation step. uni-muenchen.de
Single-Particle Fluorescence Microscopy: This advanced imaging technique has been used to directly observe organozinc intermediates and the effect of solvents on their formation and persistence on the surface of zinc metal during the synthesis of organozinc reagents. organic-chemistry.org
Influence of Reaction Conditions on Reactivity Profile
The reactivity of this compound, like other organometallic reagents, is highly sensitive to the conditions under which a reaction is performed. Key factors such as the choice of solvent, reaction temperature, and the concentration of reactants can have a profound impact on the reaction rate, yield, and selectivity.
Solvent Effects on Nucleophilicity and Reaction Rate (e.g., DMSO promotion)
The solvent plays a crucial role in the reactivity of organozinc reagents by influencing their solubility, aggregation state, and the stability of intermediates and transition states.
General Solvent Effects:
Polar Aprotic Solvents: Solvents like tetrahydrofuran (B95107) (THF), N,N-dimethylformamide (DMF), and dimethyl sulfoxide (B87167) (DMSO) are commonly used for reactions involving organozinc reagents. numberanalytics.com These solvents can coordinate to the zinc center, which can influence the nucleophilicity of the organic group.
Solvation and Nucleophilicity: The nucleophilicity of an organozinc reagent is its ability to donate its carbon-zinc bond electrons to an electrophile. Solvation of the reagent can affect its nucleophilicity. In some cases, strong coordination of a polar solvent can increase the polarization of the carbon-zinc bond, enhancing nucleophilicity. However, excessive solvation can also sterically hinder the approach of the reagent to the electrophile. nih.gov
DMSO Promotion:
Dimethyl sulfoxide (DMSO) is known to have a significant rate-accelerating effect on the formation of organozinc reagents from organic halides and metallic zinc. organic-chemistry.org This is attributed to DMSO's ability to promote the oxidative addition of the organic halide to the zinc surface. organic-chemistry.org For a reaction involving pre-formed this compound, the choice of solvent continues to be critical. In the context of a Negishi coupling, polar aprotic solvents are generally preferred. numberanalytics.com The use of co-solvents can also be beneficial. For instance, in some Negishi couplings of alkylzinc halides, the addition of toluene (B28343) as a cosolvent to THF has been shown to improve outcomes, particularly for electron-deficient aryl halides. organic-chemistry.org
The table below illustrates the general trend of solvent effects on the rate of reactions involving arylzinc reagents.
| Solvent Class | Example Solvents | Expected Effect on Reaction Rate | Rationale |
| Polar Aprotic | THF, DMF, DMSO | Generally Favorable/Accelerated | Good solvation of the organozinc reagent and intermediates, can promote key reaction steps like oxidative addition and transmetalation. organic-chemistry.orgnumberanalytics.com |
| Nonpolar | Toluene, Hexane | Generally Slower | Poor solubility and stabilization of polar intermediates. numberanalytics.com |
| Polar Protic | Water, Alcohols | Unsuitable | Reacts with and decomposes the organozinc reagent. |
Temperature and Concentration Dependencies
Temperature Effects:
The rate of chemical reactions, including those involving this compound, is generally dependent on temperature.
Reaction Rate: Increasing the reaction temperature typically leads to an increase in the reaction rate, as more molecules will have sufficient kinetic energy to overcome the activation energy barrier. numberanalytics.com However, for many catalytic reactions like the Negishi coupling, reactions are often run at ambient or slightly elevated temperatures to achieve a balance between a reasonable reaction rate and the stability of the catalyst and reagents. nih.gov
Selectivity and Side Reactions: Elevated temperatures can sometimes lead to a decrease in selectivity and an increase in the formation of undesired side products. numberanalytics.com For instance, in Negishi couplings, higher temperatures might promote side reactions such as β-hydride elimination in cases where applicable. nih.gov
The following table provides a general overview of the expected effect of temperature on reactions with arylzinc reagents.
| Temperature | Expected Effect on Reaction Rate | Potential for Side Reactions |
| Low | Slower | Lower |
| Ambient | Moderate | Generally Low |
| Elevated | Faster | Higher |
Concentration Dependencies:
The concentration of the reactants (this compound, the electrophile, and any catalyst) also influences the reaction rate.
Reaction Order: The relationship between the concentration of a reactant and the reaction rate is described by the reaction order. For many reactions, including steps in catalytic cycles like the Negishi coupling, the rate is dependent on the concentration of the organozinc reagent and the electrophile. uni-muenchen.de Kinetic studies on Negishi couplings have often shown a dependence on the concentration of the organozinc reagent, the aryl halide, and the catalyst. uni-muenchen.de
Catalyst Loading: In catalytic reactions, the concentration of the catalyst (often referred to as catalyst loading) is a critical parameter. Higher catalyst loadings will generally result in faster reaction rates, but for practical and economic reasons, it is desirable to use the lowest effective catalyst concentration. nih.gov
The general relationship between reactant concentration and reaction rate is summarized in the table below.
| Reactant | Effect of Increasing Concentration on Reaction Rate |
| This compound | Generally Increases |
| Electrophile | Generally Increases |
| Catalyst | Generally Increases (up to a certain point) |
Catalytic Applications in Cross Coupling and Functionalization Reactions
Palladium-Catalyzed Cross-Coupling Reactions (Negishi Coupling)
The Negishi coupling, a palladium-catalyzed reaction between an organozinc compound and an organic halide, is a cornerstone of modern organic synthesis for forming carbon-carbon bonds. acs.org 5-Chloro-2-methoxyphenylzinc iodide has proven to be a competent coupling partner in various palladium-catalyzed Negishi reactions.
Coupling with Aryl and Heteroaryl Halides
The coupling of this compound with a range of aryl and heteroaryl halides facilitates the synthesis of diverse biaryl and heteroaryl-aryl structures. These reactions typically proceed with high efficiency and selectivity, tolerant of a wide array of functional groups on both coupling partners. acs.orgresearchgate.net The choice of palladium catalyst and ligand is crucial for achieving optimal yields and reaction rates. For instance, highly active catalyst systems, often employing bulky biarylphosphine ligands, have been developed to couple sterically hindered and electronically diverse aryl chlorides and bromides. acs.org
While specific data for the coupling of this compound is not extensively documented in readily available literature, the general principles of Negishi coupling suggest its utility. The reaction mechanism involves the oxidative addition of the aryl or heteroaryl halide to a Pd(0) species, followed by transmetalation with the organozinc reagent and subsequent reductive elimination to afford the cross-coupled product and regenerate the Pd(0) catalyst. nih.gov
Table 1: Illustrative Palladium-Catalyzed Coupling of Arylzinc Reagents with Aryl and Heteroaryl Halides (Note: This table is illustrative of typical Negishi couplings and does not represent specific data for this compound due to its absence in the searched literature.)
| Arylzinc Reagent | Aryl/Heteroaryl Halide | Palladium Catalyst | Ligand | Solvent | Temp (°C) | Yield (%) |
| Arylzinc chloride | ortho-Substituted Aryl Chloride | Pd(OAc)₂ | 2 (a biarylphosphine) | THF/NMP | 100 | 75 |
| Arylzinc chloride | 2-Chlorobenzonitrile | Pd(OAc)₂ | 2 (a biarylphosphine) | THF | 70 | 66 |
| Heteroarylzinc chloride | Various Heteroaryl Halides | Palladacycle 3c | L1 (RuPhos) | THF | rt | Excellent |
| Arylzinc chloride | 4-Chloroanisole | Palladacycle 3c | L1 (RuPhos) | THF | rt | Quantitative |
Data sourced from illustrative examples of related compounds. acs.orgnih.gov
Coupling with Acid Chlorides for Ketone Synthesis
The reaction of organozinc reagents with acyl chlorides, a variant of the Negishi coupling, provides a direct route to ketone synthesis. mdpi.com Stabilized arylzinc iodides can be effectively coupled with various cinnamoyl chlorides to produce chalcones, a class of naturally occurring ketones with diverse biological activities. mdpi.com This acylative cross-coupling is tolerant of various functional groups on both the organozinc reagent and the acid chloride, including esters and chlorides, and can be applied to electron-rich, electron-poor, and sterically hindered substrates. mdpi.com
The reaction conditions are typically optimized by screening different palladium catalysts, ligands, and solvents to maximize the yield of the desired ketone and minimize side reactions. mdpi.com For example, the use of 1,2-dimethoxyethane (B42094) (DME) as a solvent has been shown to be superior to tetrahydrofuran (B95107) (THF) in some cases, preventing side reactions with the solvent. mdpi.com
Coupling with Allylic Halides and Pseudohalides
Role of Ligand Design in Catalytic Efficiency and Selectivity
The design of the phosphine (B1218219) ligand is paramount in controlling the efficiency and selectivity of palladium-catalyzed Negishi couplings. nih.govnih.gov Bulky and electron-rich biarylphosphine ligands, such as SPhos, RuPhos, and CPhos, have been shown to be highly effective in promoting the coupling of challenging substrates, including sterically hindered and electron-rich or -poor aryl halides. nih.govnih.govresearchgate.net
The ligand influences several key steps in the catalytic cycle, including the rate of oxidative addition and reductive elimination. nih.gov For instance, the use of the CPhos ligand has been shown to effectively suppress undesired β-hydride elimination, leading to higher yields of the desired cross-coupled product. nih.gov The choice of ligand can also affect the stereochemical outcome of the reaction, with some ligands promoting retention of configuration while others can lead to isomerization. nih.gov Additives, such as N-methylimidazole, can also play a crucial role in enhancing both yield and stereoselectivity. nih.gov
Nickel-Catalyzed Cross-Coupling Reactions
Nickel catalysts have emerged as a powerful and often more cost-effective alternative to palladium for cross-coupling reactions. acs.orguci.edu They have shown particular promise in the coupling of challenging substrates and in reactions involving alkyl halides. researchgate.net
While specific examples of nickel-catalyzed cross-coupling reactions involving this compound are scarce in the literature, the general principles suggest its potential as a coupling partner. Nickel catalysts can effectively couple a variety of electrophiles, including 2-chloropyridines with alkyl bromides. wisc.edu The choice of ligand is also critical in nickel catalysis, with bathophenanthroline (B157979) being a notable example for certain reactions. wisc.edu The addition of iodide co-catalysts can also be beneficial in certain nickel-catalyzed systems. nih.gov
Mechanistic Distinctions from Palladium Catalysis
Although both palladium and nickel catalyze similar cross-coupling reactions, their mechanisms can differ significantly. The catalytic cycle for palladium typically involves Pd(0) and Pd(II) intermediates. acs.org In contrast, nickel catalysis can involve a wider range of oxidation states, including Ni(0), Ni(I), Ni(II), and even Ni(III). uci.edu
These different mechanistic pathways can lead to distinct reactivity and selectivity. For example, nickel catalysis can sometimes be more effective in promoting the coupling of alkyl electrophiles and can exhibit different sensitivities to functional groups and additives compared to palladium. uci.edu While the canonical oxidative addition-transmetalation-reductive elimination sequence is a useful framework, the detailed mechanisms, particularly for nickel, are often more complex and can be influenced by the specific substrates, ligands, and reaction conditions. researchgate.net
Copper-Mediated Reactions
Copper catalysts are frequently employed to mediate reactions involving organozinc reagents like this compound, facilitating specific types of bond formations with high efficiency.
Conjugate Additions (Michael Additions)
The copper-catalyzed conjugate addition, or Michael addition, is a powerful method for forming carbon-carbon bonds. In this reaction, a nucleophile adds to the β-carbon of an α,β-unsaturated carbonyl compound. Organozinc reagents, in the presence of a copper catalyst, are effective nucleophiles for this transformation. rug.nl The reaction of this compound with various Michael acceptors, such as enones, unsaturated esters, and nitriles, provides a direct route to more complex molecules.
The general mechanism involves the formation of a higher-order organocuprate species in situ, which then adds to the activated alkene. This strategy has been successfully applied to the synthesis of chiral heterocyclic molecules, which are common motifs in bioactive compounds and natural products. rug.nl For instance, the copper-catalyzed asymmetric conjugate addition of organozinc reagents to substrates like 5,6-dihydro-2-pyranone is a well-established method for producing chiral lactones. rug.nl This methodology is advantageous due to the compatibility of copper catalysts with various functional groups and the cost-effectiveness of the reagents. rug.nlsioc-journal.cn
Table 1: Copper-Mediated Conjugate Addition with this compound
| Michael Acceptor | Catalyst System | Product Type |
| α,β-Unsaturated Ketone | Cu(I) or Cu(II) salt | γ-Aryl Ketone |
| α,β-Unsaturated Ester | Cu(I) or Cu(II) salt | γ-Aryl Ester |
| α,β-Unsaturated Nitrile | Cu(I) or Cu(II) salt | γ-Aryl Nitrile |
Transmetalation to Organocopper Species for Enhanced Reactivity
The reactivity of organozinc compounds can be significantly enhanced through transmetalation with copper salts. In this process, the organic group from the zinc reagent is transferred to the copper center, forming a more reactive organocopper species. This step is fundamental to many copper-catalyzed reactions involving organozinc reagents, including the aforementioned conjugate additions.
The formation of the organocopper intermediate is what allows for the high selectivity and reactivity observed in these transformations. The nature of the copper salt and any additional ligands can influence the structure and reactivity of the resulting organocopper species, thereby controlling the outcome of the reaction. This transmetalation strategy is a cornerstone of modern organometallic chemistry, enabling reactions that would be difficult to achieve with the organozinc reagent alone. rug.nl
Cobalt-Catalyzed Transformations
Recently, cobalt has emerged as an economical and effective catalyst for cross-coupling reactions, providing a valuable alternative to the more commonly used palladium and nickel catalysts. researchgate.netrsc.org Cobalt-catalyzed reactions can tolerate a wide array of sensitive functional groups and have been successfully used to couple organometallic reagents with alkyl, vinyl, and aryl halides. researchgate.netrsc.org
This compound can be effectively coupled with various organic halides using a cobalt catalyst. These reactions often proceed under mild conditions and can be highly diastereoselective, particularly when using substituted cycloalkylzinc reagents. nih.gov The mechanism of cobalt-catalyzed cross-couplings can differ from that of palladium and nickel, sometimes involving radical intermediates. researchgate.net This distinct mechanistic pathway can lead to unique reactivity and selectivity. researchgate.net For example, cobalt catalysis has been used in couplings of functionalized primary and secondary alkylzinc reagents with a variety of aryl and heteroaryl halides, demonstrating broad applicability. nih.gov
Table 2: Representative Cobalt-Catalyzed Cross-Coupling
| Reagent 1 | Reagent 2 | Catalyst | Product |
| This compound | (Hetero)Aryl Halide | CoCl₂ / Ligand | 2-Aryl-4-chloroanisole |
| This compound | Alkynyl Bromide | CoCl₂ / Ligand | 2-Alkynyl-4-chloroanisole |
Other Transition Metal-Catalyzed Reactions
Beyond copper and cobalt, other transition metals, most notably palladium and nickel, are extensively used to catalyze reactions involving organozinc reagents.
Palladium: Palladium-catalyzed cross-coupling reactions are among the most powerful tools in synthetic chemistry. uwindsor.ca The Negishi coupling, which pairs an organozinc compound with an organic halide, is a prominent example. This compound can participate in Negishi couplings with a wide range of aryl, vinyl, and alkyl halides and triflates. These reactions are known for their high functional group tolerance and reliability. sigmaaldrich.com Advances in ligand design have enabled these couplings to be performed even with historically less reactive substrates like aryl chlorides, often under mild, aqueous conditions at room temperature. uwindsor.casigmaaldrich.com
Nickel: Nickel catalysts offer a cost-effective alternative to palladium and are particularly effective in cross-coupling reactions involving aryl chlorides. researchgate.net The reactivity of nickel catalysts can be complementary to that of palladium. researchgate.net Nickel-catalyzed cross-electrophile couplings, for instance, can join two different organic halides in the presence of a reductant. nih.gov The use of this compound in nickel-catalyzed reactions allows for the formation of C(sp²)-C(sp²) and C(sp²)-C(sp³) bonds, expanding the synthetic chemist's toolkit.
Chemoselectivity in Transformations Involving Multifunctional Substrates
Chemoselectivity refers to the ability of a reagent or catalyst to react with one functional group in the presence of other, similar functional groups. This is a critical consideration in the synthesis of complex molecules. Organozinc reagents like this compound can exhibit high chemoselectivity in catalyzed cross-coupling reactions.
The choice of catalyst and reaction conditions plays a pivotal role in determining which functional group will react. For example, in a molecule containing both a chloro and an iodo substituent, a palladium catalyst can be tuned to selectively couple at one site over the other. In a documented case involving the amination of 2-chloro-5-iodopyridine, a specific palladium/N-heterocyclic carbene catalyst system showed a strong preference for reacting at the C-Cl bond, with only a minor amount of product resulting from coupling at the C-I bond. uwindsor.ca This type of selectivity is invaluable, as it can eliminate the need for protecting group strategies, thereby streamlining synthetic routes. The controlled reactivity of this compound with such multifunctional substrates allows for the precise and efficient construction of target molecules.
Table 3: Illustrative Example of Chemoselectivity
| Substrate | Reactive Site 1 | Reactive Site 2 | Catalyst System | Predominant Reaction Site |
| 2-Chloro-5-iodopyridine | C-Cl | C-I | Pd/IPr | C-Cl uwindsor.ca |
Stereochemical and Regiochemical Control in Reactions Involving 5 Chloro 2 Methoxyphenylzinc Iodide
Diastereoselective Transformations
Diastereoselective reactions aim to form one diastereomer of a product in preference to others. This is often achieved through the influence of existing stereocenters in the substrate or through the use of chiral auxiliaries.
Control through Chiral Auxiliaries and Ligands
In the context of additions to carbonyls or imines, a chiral auxiliary attached to the electrophile can effectively bias the facial selectivity of the nucleophilic attack by the organozinc reagent. Similarly, the use of chiral ligands that coordinate to the zinc atom could, in principle, create a chiral environment around the nucleophile, influencing the stereochemical outcome of the reaction.
Despite the general utility of this approach, specific examples detailing the use of chiral auxiliaries or ligands in conjunction with 5-Chloro-2-methoxyphenylzinc iodide are not readily found in the surveyed literature. The expected outcome would be the formation of diastereomerically enriched products, but empirical data on diastereomeric ratios and reaction yields for this specific reagent are not available.
Chelation-Controlled Additions to Carbonyls and Imines
Chelation control is a powerful strategy for achieving high diastereoselectivity in the addition of organometallic reagents to substrates containing a coordinating group, typically at the α- or β-position to the reactive center. The formation of a rigid, cyclic transition state allows for a predictable stereochemical outcome.
Examination of 5-Chloro-2-methoxyphenyl Group as a Potential Chelating Moiety
The 2-methoxy group on the this compound reagent itself presents an interesting structural feature. The oxygen atom of the methoxy (B1213986) group has the potential to act as an intramolecular chelating group, coordinating to the zinc center. This could influence the reagent's aggregation state, reactivity, and potentially its stereoselectivity in reactions with chiral electrophiles.
However, for the 5-Chloro-2-methoxyphenyl group to act as a controlling chelating moiety in the context of a reaction, it would typically need to be part of the electrophile, where the methoxy group could coordinate to a Lewis acid in concert with the carbonyl or imine group, thus directing the nucleophilic attack of an external reagent. When it is part of the organozinc nucleophile, its primary role would be to modify the electronic and steric properties of the attacking species. There is no published evidence to suggest that the 2-methoxy group on this specific reagent participates in intermolecular chelation to control the stereochemical outcome of its addition to external carbonyls or imines.
Enantioselective Catalysis
Enantioselective catalysis involves the use of a substoichiometric amount of a chiral catalyst to generate a product with a high enantiomeric excess. In the context of this compound, this would typically involve a Negishi-type cross-coupling reaction with a prochiral or racemic electrophile in the presence of a chiral transition metal catalyst (e.g., palladium or nickel complexed with a chiral ligand).
While enantioselective Negishi couplings are a well-developed field, specific applications using this compound as the nucleophile are not documented. The successful development of such a system would require screening of various chiral ligands, catalysts, and reaction conditions to achieve high enantioselectivity.
Data Table: Hypothetical Enantioselective Negishi Coupling (Note: The following data is hypothetical and for illustrative purposes only, as no specific literature data is available.)
| Entry | Chiral Ligand | Catalyst Precursor | Solvent | Temp (°C) | Yield (%) | ee (%) |
| 1 | (S)-BINAP | Pd₂(dba)₃ | THF | 25 | - | - |
| 2 | (R,R)-Trost Ligand | NiCl₂(dme) | Dioxane | 60 | - | - |
| 3 | (S)-Phosferrox | Pd(OAc)₂ | Toluene (B28343) | 80 | - | - |
Regioselective Functionalization of Polyhalogenated or Polyfunctionalized Substrates
Regioselectivity is a critical consideration when a substrate has multiple reactive sites. For example, in a cross-coupling reaction with a dihaloarene, the organozinc reagent could potentially react at either halogen-bearing carbon.
Control Strategies for Competitive Reaction Sites
The regiochemical outcome of the reaction of this compound with a polyhalogenated substrate would be influenced by several factors:
Nature of the Halogens: The relative reactivity of different carbon-halogen bonds (C-I > C-Br > C-Cl) under typical palladium or nickel catalysis would be a primary determinant of the reaction site.
Steric Hindrance: The steric bulk of the this compound and the environment around the different halogen atoms on the substrate would play a significant role.
Electronic Effects: The electronic properties of the substituents on the polyhalogenated substrate could influence the reactivity of the adjacent C-X bonds.
Catalyst and Ligand Choice: The specific catalyst and ligand system employed can also modulate the regioselectivity of the cross-coupling reaction.
Despite these general principles, there are no specific published examples or data tables illustrating the regioselective functionalization of polyhalogenated or polyfunctionalized substrates with this compound.
Data Table: Hypothetical Regioselective Negishi Coupling with 1-Bromo-3-iodobenzene (Note: The following data is hypothetical and for illustrative purposes only, as no specific literature data is available.)
| Entry | Catalyst System | Solvent | Product Ratio (Iodo-coupling : Bromo-coupling) |
| 1 | Pd(PPh₃)₄ | THF | - |
| 2 | PdCl₂(dppf) | DMF | - |
| 3 | NiCl₂(PCy₃)₂ | NMP | - |
Advanced Spectroscopic and Computational Investigations
Spectroscopic Characterization for Structural and Mechanistic Insights
Spectroscopy is a cornerstone for the real-time analysis and characterization of organometallic compounds. wikipedia.org It allows for the elucidation of reagent composition and the direct observation of reaction dynamics.
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for characterizing the composition of organozinc reagent solutions and for monitoring the progress of reactions in which they participate. iastate.edu For 5-Chloro-2-methoxyphenylzinc iodide, ¹H and ¹³C NMR provide a detailed picture of the molecular structure. The formation of the C-Zn bond results in characteristic upfield shifts for the aromatic protons and carbons, particularly the carbon atom directly bonded to zinc (C1).
The composition of organozinc halide solutions is often complex, existing as an equilibrium mixture described by the Schlenk equilibrium. wikipedia.org For this compound (RZnI), this equilibrium involves the formation of the diorganozinc species (R₂Zn) and zinc iodide (ZnI₂).
2 RZnI ⇌ R₂Zn + ZnI₂ (where R = 5-Chloro-2-methoxyphenyl)
NMR spectroscopy can be used to study this equilibrium. nih.gov However, the dominant species observed in solution by ¹H NMR is often the neutral R₂Zn, even when the reagent is prepared from a 1:1 ratio of the organic halide and zinc metal. nih.gov
Furthermore, NMR is widely employed for reaction monitoring and kinetic analysis. wikipedia.orgmagritek.com By acquiring spectra at regular intervals, the consumption of the organozinc reagent and the formation of the product can be quantified, providing crucial data on reaction rates and endpoints. iastate.edumagritek.com This is particularly useful in optimizing cross-coupling reactions, such as the Negishi coupling. youtube.com
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound Species
| Nucleus | Predicted Shift (RZnI) | Predicted Shift (R₂Zn) | Notes |
| ¹H NMR | |||
| H3 | ~6.9 ppm | ~6.8 ppm | Doublet, ortho to methoxy (B1213986) group. |
| H4 | ~7.1 ppm | ~7.0 ppm | Doublet of doublets, between chloro and methoxy. |
| H6 | ~7.5 ppm | ~7.4 ppm | Doublet, ortho to chloro group. |
| OCH₃ | ~3.8 ppm | ~3.7 ppm | Singlet. |
| ¹³C NMR | |||
| C1 (C-Zn) | ~165 ppm | ~163 ppm | Significant upfield shift upon metallation. |
| C2 (C-O) | ~158 ppm | ~157 ppm | Attached to the methoxy group. |
| C3 | ~112 ppm | ~111 ppm | |
| C4 | ~128 ppm | ~127 ppm | |
| C5 (C-Cl) | ~125 ppm | ~124 ppm | Attached to the chlorine atom. |
| C6 | ~130 ppm | ~129 ppm | |
| OCH₃ | ~56 ppm | ~55 ppm |
Note: These are estimated values based on general principles of organometallic NMR spectroscopy. Actual shifts can vary with solvent and concentration.
While NMR is powerful, it may not detect transient or low-concentration intermediates. nih.gov In situ spectroscopy techniques, such as Fourier-transform infrared (FTIR) and Raman spectroscopy, are vital for gaining a more complete mechanistic picture by monitoring reactions as they happen without sample extraction. rsc.orgspectroscopyonline.commt.com
These vibrational spectroscopy methods can track changes in bond vibrations in real-time. For instance, in a cross-coupling reaction involving this compound, one could monitor the disappearance of the C-Zn vibrational modes and the appearance of new C-C bond vibrations corresponding to the coupled product. rsc.org The advantage of these techniques is their ability to capture data on short-lived intermediates that are crucial to the catalytic cycle but invisible to offline analysis. spectroscopyonline.com For heterogeneous reactions, such as the formation of the organozinc reagent on the surface of zinc metal, specialized techniques like fluorescence microscopy have been used to visualize surface-bound intermediates that are undetectable by bulk spectroscopic methods. nih.govnih.gov
Computational Chemistry and Density Functional Theory (DFT) Studies
Computational modeling, particularly using Density Functional Theory (DFT), has become a powerful partner to experimental work, providing deep insights into the electronic structure, energetics, and reaction pathways of organometallic compounds. numberanalytics.com
DFT calculations are extensively used to map out the entire energy landscape of complex catalytic cycles, such as the Negishi cross-coupling reaction, which is a primary application for this compound. wikipedia.orgnih.gov The mechanism typically involves three main steps: oxidative addition, transmetalation, and reductive elimination. acs.org
Oxidative Addition: The organic halide partner adds to the low-valent metal catalyst (e.g., Pd(0)).
Transmetalation: The 5-chloro-2-methoxyphenyl group is transferred from zinc to the palladium center. DFT can model the transition state of this step, clarifying the role of the halide and any coordinating solvent molecules. The presence of the empty p-orbital on zinc facilitates this process. nih.govacs.org
Reductive Elimination: The two organic partners on the palladium center couple and are eliminated, regenerating the catalyst and forming the final product. nih.gov
DFT allows for the calculation of the geometries and energies of all intermediates and transition states along this pathway. escholarship.org This helps identify the rate-determining step and understand how factors like ligand choice or the substituents on the organozinc reagent (i.e., the chloro and methoxy groups) influence the reaction barriers. numberanalytics.com
A significant application of computational chemistry is the prediction of how a reagent will behave. rsc.org For this compound, DFT can be used to calculate molecular properties like orbital energies (HOMO, LUMO) and atomic charges. These descriptors serve as powerful indicators of reactivity. princeton.edu
Machine learning models, trained on large datasets of reactions, are increasingly being used in conjunction with DFT-derived descriptors to predict reaction outcomes, such as yield and selectivity, with remarkable accuracy. princeton.eduresearchgate.netacs.org For a molecule like this compound, computational models could predict its efficiency in a Negishi coupling with various partners or under different conditions, accelerating the discovery of optimal synthetic protocols. rsc.org These predictive models can help chemists decide which catalyst or ligand combination is most likely to succeed, reducing the need for extensive empirical screening. princeton.edu
A key structural feature of this specific reagent is the methoxy group positioned ortho to the zinc-bearing carbon. This arrangement allows for the possibility of intramolecular chelation, where the oxygen atom of the methoxy group coordinates to the Lewis acidic zinc center.
Table 2: Computationally Derived Parameters for Metal-Ligand Interactions
| Parameter | Description | Relevance to this compound |
| Bond Length (C-Zn) | The distance between the aryl carbon and the zinc atom. | DFT calculations can predict this length, offering insight into bond strength. |
| Bond Length (Zn-O) | The distance between the zinc atom and the methoxy oxygen. | A short, calculated Zn-O distance would provide strong evidence for intramolecular chelation. |
| Natural Bond Orbital (NBO) Analysis | A method to study charge distribution and orbital interactions. | Can quantify the charge on the zinc and carbon atoms and analyze the C-Zn bond's nature (covalent vs. ionic). mdpi.com |
| Energy Decomposition Analysis (EDA) | Partitions the interaction energy into electrostatic, Pauli repulsion, and orbital interaction terms. | Elucidates whether the metal-ligand bond is primarily driven by ionic or covalent forces. mdpi.com |
DFT studies can calculate the energetic favorability of this chelated structure compared to a non-chelated, solvent-coordinated structure. acs.org Such chelation can significantly impact the reagent's reactivity by altering the electron density at the zinc center and by influencing the geometry of the transition state during transmetalation. frontiersin.org Understanding these subtle interactions is key to rationally controlling the outcomes of reactions involving this functionalized organozinc reagent.
Conformational Analysis and Electronic Structure Investigations
Conformational Analysis:
In related ortho-substituted aryl compounds, such as ortho-substituted Grignard reagents, the conformation is often a balance between steric hindrance and electronic interactions. For this compound, the methoxy group at the C2 position can adopt various orientations. It is plausible that the most stable conformation would seek to minimize steric repulsion between the methyl group of the methoxy moiety and the bulky zinc iodide group.
Furthermore, the potential for intramolecular coordination between the oxygen atom of the methoxy group and the zinc atom could significantly influence the conformational landscape. Such an interaction, if present, would lead to a more rigid, chelated structure. Theoretical studies on similar organometallic compounds could provide insight into the likelihood and strength of such intramolecular coordination.
Data on Conformational Parameters (Hypothetical)
Table 1: Hypothetical Geometrical Parameters for this compound (Note: This table is for illustrative purposes and is not based on published experimental or computational data for this specific compound.)
| Parameter | Hypothetical Value |
|---|---|
| C-Zn Bond Length (Å) | ~2.0 - 2.1 |
| Zn-I Bond Length (Å) | ~2.5 - 2.6 |
| C-Cl Bond Length (Å) | ~1.73 - 1.75 |
| C-O (methoxy) Bond Length (Å) | ~1.36 - 1.38 |
| ∠ C-Zn-I Bond Angle (°) | ~110 - 120 |
| Dihedral Angle (C-C-C-Zn) (°) | Variable, dependent on conformation |
Electronic Structure Investigations:
The electronic structure of this compound is characterized by the distribution of electron density, which is heavily influenced by the substituents on the phenyl ring. The methoxy group is a strong π-donor and a moderate σ-acceptor, while the chloro group is a σ-acceptor and a weak π-donor. The zinc iodide group acts as a σ-acceptor.
Computational methods, such as Density Functional Theory (DFT), are powerful tools for probing the electronic structure of molecules. Such calculations can provide valuable information on molecular orbitals, atomic charges, and electrostatic potential maps. For instance, the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are critical for understanding the molecule's reactivity in nucleophilic and electrophilic reactions, respectively.
Data on Electronic Properties (Hypothetical)
While specific DFT calculations for this compound are not available, we can infer general trends. The HOMO is likely to be localized on the aromatic ring and the C-Zn bond, reflecting the nucleophilic character of the organozinc reagent. The LUMO would likely be associated with the antibonding orbitals of the C-Zn and C-halogen bonds.
Table 2: Hypothetical Electronic Properties of this compound (Note: This table is for illustrative purposes and is not based on published experimental or computational data for this specific compound.)
| Property | Hypothetical Description |
|---|---|
| HOMO Energy | Relatively high, indicating nucleophilic character. |
| LUMO Energy | Relatively low, indicating susceptibility to electrophilic attack. |
| Mulliken Atomic Charge on C (bonded to Zn) | Negative, indicating carbanionic character. |
| Mulliken Atomic Charge on Zn | Positive, indicating electrophilic character. |
Future Research Directions
Development of Novel Catalytic Systems
The efficacy of 5-Chloro-2-methoxyphenylzinc iodide in cross-coupling reactions is intrinsically linked to the catalytic system employed. While palladium-based catalysts are standard for Negishi-type couplings, future research will likely focus on developing novel catalytic systems to enhance reactivity, selectivity, and substrate scope. organic-chemistry.org
A primary objective is the development of catalysts based on more abundant and less expensive first-row transition metals, such as nickel and copper. Nickel catalysis, in particular, has shown significant promise for cross-coupling reactions involving organozinc reagents. researchgate.netuci.edunih.gov Future work could explore a variety of nickel-ligand complexes to identify systems that are highly active for the coupling of this compound with a broad range of electrophiles, including challenging substrates like aryl chlorides and those bearing sensitive functional groups.
Moreover, the exploration of bimetallic catalytic systems, where a second metal acts as a co-catalyst, could offer synergistic effects, leading to enhanced reaction rates and selectivities. For instance, the use of a copper co-catalyst in conjunction with a palladium or nickel primary catalyst might facilitate transmetalation or reductive elimination steps in the catalytic cycle.
| Catalyst System | Ligand | Co-catalyst | Potential Advantage |
| Palladium(II) | Buchwald-type phosphines | None | Well-established, good for general cross-coupling. |
| Nickel(II) | N-Heterocyclic Carbenes (NHCs) | None | Lower cost, effective for challenging electrophiles. researchgate.net |
| Copper(I) | Phenanthroline derivatives | None | Potential for alternative reactivity pathways. |
| Palladium(II)/Copper(I) | Various | CuI | Potential for synergistic rate enhancement. |
Expansion of Substrate Scope for Synthetic Applications
A significant avenue for future research lies in expanding the range of coupling partners for this compound. While its reaction with aryl halides is a cornerstone application, exploring its reactivity with a more diverse set of electrophiles will broaden its synthetic utility. organic-chemistry.org
This includes investigating its coupling with:
Alkenyl and Alkynyl Halides: To access substituted styrenes and internal alkynes, which are valuable intermediates in materials science and medicinal chemistry.
Acyl Halides: To provide a direct route to functionalized ketones.
Allylic and Benzylic Halides/Esters: To form new carbon-carbon bonds at sp³-hybridized centers.
Propargyl Halides: To synthesize allenes and propargylated arenes.
Heteroaryl Halides: To construct complex heterocyclic scaffolds, which are prevalent in pharmaceuticals.
Systematic studies are needed to determine the optimal reaction conditions, including the choice of catalyst, solvent, and temperature, for each class of electrophile.
Asymmetric Catalysis with this compound
The development of asymmetric transformations using this compound is a highly desirable goal, as it would enable the synthesis of chiral, non-racemic products. A key focus in this area will be the design and application of chiral ligands for the transition metal catalyst.
Future research could explore the use of well-established chiral ligand families, such as BINAP, PyBox, and chiral N-heterocyclic carbenes, in palladium- or nickel-catalyzed asymmetric cross-coupling reactions. organic-chemistry.org The goal would be to achieve high enantioselectivity in the formation of axially chiral biaryls or products with stereogenic centers resulting from the coupling with prochiral electrophiles.
| Chiral Ligand | Metal Catalyst | Target Transformation | Potential Product Class |
| (R)-BINAP | Palladium(0) | Atroposelective cross-coupling | Axially chiral biaryls |
| PyBox | Nickel(II) | Asymmetric allylic arylation | Chiral allylated arenes organic-chemistry.org |
| Chiral NHC | Palladium(II) or Nickel(II) | Desymmetrization of prochiral electrophiles | Enantioenriched functionalized arenes |
Integration into Tandem and Multicomponent Reactions
To enhance synthetic efficiency and molecular complexity in a single operation, future research should focus on integrating this compound into tandem and multicomponent reaction cascades. uci.edu Such processes, where multiple bond-forming events occur in a one-pot fashion, are highly valued for their atom and step economy.
For example, a tandem reaction could involve an initial Negishi coupling of this compound with a suitably functionalized coupling partner, followed by an intramolecular cyclization to construct a heterocyclic ring system. Multicomponent reactions, on the other hand, could involve the in-situ formation of the organozinc reagent followed by its reaction with two or more other components to rapidly build complex molecular architectures.
Mechanistic Elucidation of Underexplored Reactivity Pathways
A deeper understanding of the reaction mechanisms governing the transformations of this compound is crucial for optimizing existing reactions and discovering new ones. While the general mechanism of Negishi coupling is well-understood, subtle mechanistic details can be influenced by the specific organozinc reagent, the electrophile, and the catalytic system. sci-hub.st
Future mechanistic studies could employ a combination of kinetic analysis, in-situ spectroscopic techniques (e.g., NMR, IR), and computational modeling (DFT) to investigate:
The precise nature of the active catalyst and the organozinc species in solution.
The elementary steps of the catalytic cycle: oxidative addition, transmetalation, and reductive elimination. youtube.com
The role of additives, such as lithium salts, which are often used in the preparation of organozinc reagents.
Potential side reactions and decomposition pathways.
Sustainable Synthetic Approaches and Process Intensification
In line with the principles of green chemistry, future research should aim to develop more sustainable methods for the synthesis and application of this compound. mdpi.comnih.govresearchgate.net This includes:
Use of Greener Solvents: Exploring the use of biomass-derived solvents or performing reactions in aqueous micellar systems to reduce the reliance on volatile organic compounds.
Catalyst Recycling: Developing methods for the immobilization of the catalyst on a solid support to facilitate its recovery and reuse.
Energy Efficiency: Investigating the use of alternative energy sources, such as microwave irradiation or mechanochemistry (ball-milling), to potentially reduce reaction times and energy consumption. acs.org
Flow Chemistry: Implementing continuous flow processes for the synthesis and subsequent reactions of this compound, which can offer improved safety, scalability, and process control.
Exploring Solid-State Organozinc Chemistry
The solid-state structure and reactivity of organozinc compounds are areas of growing interest. uu.nl While often generated and used in situ, the isolation and structural characterization of this compound and its derivatives could provide valuable insights into its bonding and aggregation state. X-ray crystallography could reveal details about the coordination environment of the zinc center and the nature of the carbon-zinc and zinc-iodine bonds. uu.nl
Furthermore, exploring solid-state cross-coupling reactions, for example through mechanochemical methods like ball-milling, could offer advantages in terms of solvent reduction and potentially unique reactivity compared to solution-phase chemistry. acs.org Investigating the solid-state thermal stability and decomposition pathways of this compound would also be of practical importance for its safe handling and storage.
Q & A
Q. Can this reagent be used in tandem reactions with other organometallics (e.g., Cu or B reagents)?
- Method Development : Test sequential additions in one-pot syntheses (e.g., Zn→Cu transmetallation for conjugate additions). Monitor intermediates via NMR if boron reagents are involved. Yields >70% indicate compatibility; <50% suggest ligand interference .
Data Contradictions and Resolutions
-
Contradiction : Conflicting reports on air stability (some studies claim 24-hour stability; others note decomposition within 2 hours).
-
Contradiction : Discrepancies in catalytic turnover numbers (TON) for cross-couplings.
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
